Cas no 2167025-04-7 (2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)

2-(piperidin-4-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride
- EN300-1576976
- 2167025-04-7
-
- インチ: 1S/C7H14FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h7,9H,1-6H2
- InChIKey: NGEFAOMTPZUMDQ-UHFFFAOYSA-N
- SMILES: S(CCC1CCNCC1)(=O)(=O)F
計算された属性
- 精确分子量: 195.07292802g/mol
- 同位素质量: 195.07292802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- XLogP3: 0.8
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576976-10.0g |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1576976-0.05g |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1576976-0.5g |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1576976-5.0g |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1576976-100mg |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 100mg |
$1195.0 | 2023-09-24 | ||
Enamine | EN300-1576976-500mg |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 500mg |
$1302.0 | 2023-09-24 | ||
Enamine | EN300-1576976-2500mg |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 2500mg |
$2660.0 | 2023-09-24 | ||
Enamine | EN300-1576976-5000mg |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 5000mg |
$3935.0 | 2023-09-24 | ||
Enamine | EN300-1576976-1000mg |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 1000mg |
$1357.0 | 2023-09-24 | ||
Enamine | EN300-1576976-1.0g |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride |
2167025-04-7 | 1g |
$1357.0 | 2023-06-04 |
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(piperidin-4-yl)ethane-1-sulfonyl fluorideに関する追加情報
Comprehensive Overview of 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride (CAS No. 2167025-04-7)
2-(piperidin-4-yl)ethane-1-sulfonyl fluoride (CAS No. 2167025-04-7) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, characterized by its unique piperidine core and sulfonyl fluoride functional group, is widely utilized as a covalent inhibitor in enzyme studies and drug discovery. Its ability to selectively modify proteins and enzymes makes it a valuable tool for researchers exploring proteomics and targeted covalent inhibition.
The growing interest in 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride is partly driven by the increasing demand for covalent inhibitors in drug development. Unlike traditional reversible inhibitors, covalent inhibitors form stable bonds with their targets, offering prolonged therapeutic effects. This compound’s sulfonyl fluoride moiety reacts selectively with nucleophilic residues like serine, threonine, and tyrosine, making it a versatile probe for studying enzyme mechanisms. Researchers often search for "sulfonyl fluoride applications" or "piperidine derivatives in drug discovery," reflecting its relevance in modern pharmaceutical research.
Another key aspect of 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride is its role in chemical proteomics. By labeling active sites of enzymes, this compound helps identify novel drug targets and validate existing ones. Its compatibility with mass spectrometry and activity-based protein profiling (ABPP) techniques has made it a staple in high-throughput screening. Queries such as "how do sulfonyl fluorides work in proteomics" or "best covalent probes for ABPP" highlight its importance in cutting-edge research.
From a synthetic chemistry perspective, 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride exemplifies the convergence of heterocyclic chemistry and bioorthogonal reactions. The piperidine ring provides structural rigidity, while the sulfonyl fluoride group ensures reactivity under physiological conditions. This balance is critical for designing selective inhibitors with minimal off-target effects. Searches like "synthesis of piperidine sulfonyl fluorides" or "optimizing covalent inhibitors" underscore its synthetic appeal.
In summary, 2-(piperidin-4-yl)ethane-1-sulfonyl fluoride (CAS No. 2167025-04-7) is a multifaceted compound with applications spanning drug discovery, proteomics, and chemical biology. Its unique properties align with current trends in covalent drug design and precision medicine, making it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound remains a cornerstone in the development of next-generation therapeutics.
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